(S)-2-Amino-6-methylheptanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-6-methylheptanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of (S)-2-Amino-6-methylheptanoic acid, which is known for its role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-methylheptanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a related compound.
Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolving agents.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-6-methylheptanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, amides, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-6-methylheptanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a substrate or inhibitor in enzymatic studies and metabolic research.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-methylheptanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-6-methylheptanoic acid hydrochloride: The enantiomer of (S)-2-Amino-6-methylheptanoic acid hydrochloride with different chiral properties.
2-Amino-6-methylheptanoic acid: The free amino acid form without the hydrochloride salt.
Other Amino Acid Derivatives: Compounds like (S)-2-Amino-4-methylpentanoic acid and (S)-2-Amino-3-methylbutanoic acid.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biochemical and pharmacological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free amino acid form.
Properties
Molecular Formula |
C8H18ClNO2 |
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Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2S)-2-amino-6-methylheptanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-3-5-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
InChI Key |
QCFKILVDVYNLLR-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)CCC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CC(C)CCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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